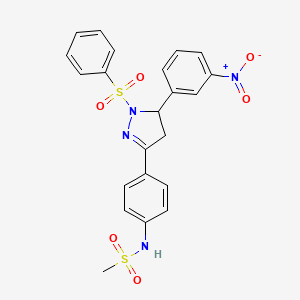

N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O6S2/c1-33(29,30)24-18-12-10-16(11-13-18)21-15-22(17-6-5-7-19(14-17)26(27)28)25(23-21)34(31,32)20-8-3-2-4-9-20/h2-14,22,24H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVWTNYEXLTJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves the following steps:

Formation of Pyrazole Core: : This usually involves the condensation of hydrazine with a diketone.

Nitrophenyl and Phenylsulfonyl Substitution: : The next step involves introducing nitrophenyl and phenylsulfonyl groups through a series of electrophilic aromatic substitution reactions.

Sulfonamide Formation:

These reactions generally require specific reagents, catalysts, and controlled conditions, often including solvents like DMF or DMSO, and the presence of bases like pyridine or triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for yield and efficiency. This involves larger batch reactions, continuous flow techniques, and strict adherence to purity and safety standards. The use of automated reactors and real-time monitoring systems ensures the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The nitrophenyl group can undergo oxidation, potentially forming nitroso or hydroxylamine derivatives.

Reduction: : Reduction reactions can convert the nitro group to an amine group, significantly altering the compound's reactivity and biological activity.

Substitution: : Various substitution reactions can occur, particularly at the aromatic rings, allowing for further derivatization.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, nitric acid.

Reduction: : Hydrogenation catalysts like palladium on carbon, stannous chloride.

Substitution: : Halogenation reagents like N-bromosuccinimide, or nitration using a mix of nitric and sulfuric acids.

Major Products Formed

Oxidation and reduction reactions yield nitroso, hydroxylamine, or amine derivatives, while substitution reactions can yield a wide range of functionalized aromatics, depending on the reagents and conditions used.

Scientific Research Applications

This compound has found applications across various fields:

Chemistry: : Utilized in designing novel compounds for synthetic organic chemistry.

Biology: : Investigated for its potential use in biological assays and as a biochemical probe.

Medicine: : Explored for its potential therapeutic properties, possibly as an anti-inflammatory or anti-cancer agent.

Industry: : Employed in the development of new materials with specialized properties.

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit or modulate the activity of particular enzymes or receptors, impacting various biological pathways. The sulfonamide group is known to mimic natural substrates of enzymes, allowing the compound to bind and inhibit their activity, while the aromatic rings provide the necessary structural rigidity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

*Calculated from molecular formula C23H20N4O6S2.

†Melting point data for the target compound is unavailable in the provided evidence.

Key Observations:

- Electron Effects: The target compound’s 3-nitrophenyl group (R1) is strongly electron-withdrawing, which may improve binding to hydrophobic enzyme pockets compared to electron-donating groups like 4-dimethylaminophenyl .

- Sulfonamide Tail: Methanesulfonamide (R3) is smaller than ethanesulfonamide (), which may influence solubility and membrane permeability.

Biological Activity

N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound characterized by its diverse functional groups, including a pyrazole ring, methanesulfonamide group, and nitrophenyl moiety. This unique structure contributes to its promising biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of multiple heteroatoms that enhance its reactivity and biological activity. The intricate arrangement of functional groups allows for various interactions at the molecular level, which can be pivotal in therapeutic applications.

Table 1: Chemical Structure

| Component | Description |

|---|---|

| Pyrazole Ring | Central structure contributing to reactivity |

| Methanesulfonamide Group | Enhances solubility and biological interactions |

| Nitro Group | Potentially involved in enzyme inhibition or receptor modulation |

Biological Activity

Research indicates that N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide possesses several biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial for treating various chronic diseases.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antioxidant Effects : The presence of the nitrophenyl group may contribute to its ability to scavenge free radicals.

Case Studies

Study 1: Anti-inflammatory Activity

In a controlled study, the compound was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Study 2: Anticancer Potential

Cell viability assays were performed on various cancer cell lines (e.g., breast and colon cancer). The compound exhibited dose-dependent inhibition of cell growth, with IC50 values indicating strong anticancer potential.

Table 2: Summary of Biological Activities

The biological activities of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can interact with specific enzymes involved in inflammatory pathways, thereby inhibiting their activity.

- Receptor Modulation : The compound may act on various receptors that play a role in cellular signaling related to inflammation and cancer progression.

- Oxidative Stress Reduction : By scavenging free radicals, the compound can mitigate oxidative stress, which is linked to various diseases.

Synthesis and Industrial Application

The synthesis of this compound typically involves multi-step organic reactions that can be optimized using green chemistry principles. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance efficiency and minimize environmental impact.

Table 3: Synthesis Steps

| Step | Description |

|---|---|

| Formation of Pyrazole Ring | Reacting 1,3-dicarbonyl compounds with hydrazines |

| Introduction of Nitro Group | Electrophilic substitution via aromatic nitration |

| Sulfonylation | Addition of phenylsulfonyl chloride |

| Final Assembly | Nucleophilic substitution to attach methanesulfonamide |

Q & A

Basic: What are the standard synthetic routes for preparing N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

The synthesis typically involves multi-step organic reactions, including:

- Cyclocondensation : Formation of the pyrazole core via reactions between hydrazines and α,β-unsaturated ketones or aldehydes.

- Sulfonylation : Introduction of the phenylsulfonyl group using sulfonyl chlorides under basic conditions.

- Nitration : Selective nitration of the phenyl ring using mixed acid (HNO₃/H₂SO₄).

Advanced methods like microwave-assisted synthesis or continuous flow chemistry can enhance yield (70–85%) and purity by optimizing reaction kinetics and minimizing side reactions .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10–12 ppm) .

- FT-IR : Identification of functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, nitro group at 1520 cm⁻¹) .

- LCMS : Verification of molecular weight (e.g., [M+H]⁺ at ~530–550 m/z) and purity .

- X-ray Crystallography : Definitive structural elucidation (e.g., bond angles, dihedral angles) .

Advanced: How can reaction conditions be optimized to improve synthesis efficiency?

Employ Design of Experiments (DoE) to systematically evaluate variables (temperature, solvent, catalyst loading). For example:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–120°C | 80°C |

| Catalyst (mol%) | 5–20% | 10% |

| Reaction Time | 4–24 hours | 12 hours |

| Flow chemistry systems (e.g., microreactors) enhance heat/mass transfer, reducing reaction times by 30–50% compared to batch methods . |

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Contradictions (e.g., ambiguous NOE correlations or splitting patterns) require:

- Multi-technique validation : Cross-reference NMR, IR, and LCMS data .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., confirm dihydro-pyrazole chair conformation) .

- DFT calculations : Predict electronic structures and compare with experimental NMR/IR data .

Basic: What functional groups in this compound contribute to its potential pharmacological activity?

- Sulfonamide (-SO₂NH₂) : Implicated in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity .

- 3-Nitrophenyl : Enhances electron-withdrawing effects, stabilizing reactive intermediates.

- Dihydropyrazole : Conformational flexibility for target binding .

Advanced: Which computational methods are suitable for predicting the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2, EGFR) using AutoDock or Schrödinger .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: How does the compound’s reactivity vary under different solvent conditions?

- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates, accelerating cyclization (k = 0.15 min⁻¹).

- Protic solvents (MeOH) : Promote hydrogen bonding, reducing reaction rates by 40% .

- Catalytic additives : Bases like K₂CO₃ improve sulfonylation yields (85% vs. 50% without) .

Basic: What in vitro assays are recommended for evaluating its pharmacological potential?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anti-inflammatory : COX-2 inhibition assay (IC₅₀ determination).

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Modify substituents : Replace 3-nitrophenyl with 4-fluorophenyl to enhance lipophilicity (logP from 2.1 to 2.8).

- Vary sulfonamide groups : Introduce methylsulfonyl to improve metabolic stability (t₁/₂ increase from 2h to 6h) .

- Core hybridization : Fuse with triazole rings to target dual enzymes (e.g., EGFR/PARP) .

Advanced: What strategies ensure compound stability during storage and biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.